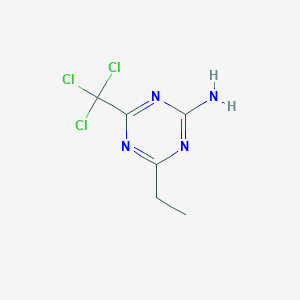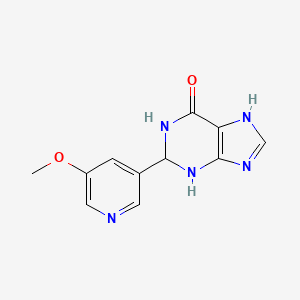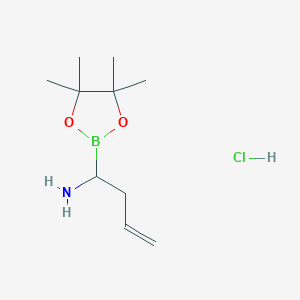
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or boronate ester with a diol. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Introduction of the But-3-en-1-amine Moiety: The but-3-en-1-amine group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where the dioxaborolane derivative is coupled with an appropriate halide or pseudohalide.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. This may involve the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane ring into other boron-containing structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced boron-containing compounds.
Substitution: Various substituted amines and boron-containing derivatives.
Aplicaciones Científicas De Investigación
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-C and C-N bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride exerts its effects depends on the specific application. In organic synthesis, the dioxaborolane ring acts as a versatile intermediate that can undergo various transformations. In biological systems, the amine group can interact with biological targets, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene
Uniqueness
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is unique due to the presence of both a dioxaborolane ring and a but-3-en-1-amine moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H21BClNO2 |
|---|---|
Peso molecular |
233.54 g/mol |
Nombre IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11;/h6,8H,1,7,12H2,2-5H3;1H |
Clave InChI |
QPVGRTXKIYOOBP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)

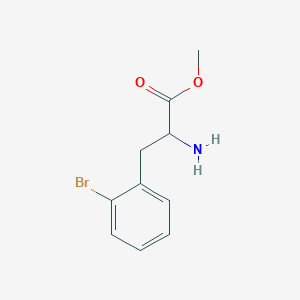

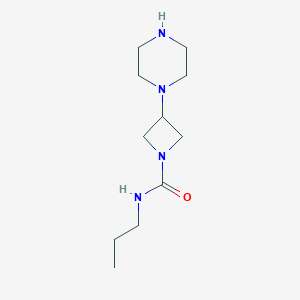
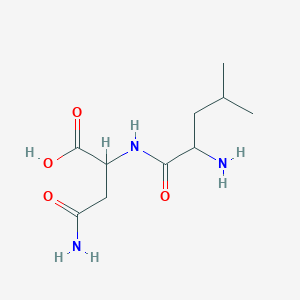
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)

